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Compound of Interest

Compound Name: Propanol

Cat. No.: B129219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic data for

propanol and its isomers, propan-1-ol and propan-2-ol. The information is intended to serve as

a foundational resource for professionals in research, science, and drug development who

require precise thermodynamic values for these common solvents and chemical intermediates.

This document summarizes key thermodynamic parameters in easily comparable formats,

details the experimental methodologies for their determination, and visualizes fundamental

thermodynamic relationships and experimental workflows.

Core Thermodynamic Data
The thermodynamic properties of propan-1-ol and propan-2-ol are crucial for understanding

their behavior in chemical reactions, phase transitions, and solution chemistry. The following

tables summarize the standard thermodynamic data for both isomers in their liquid state at

298.15 K and 1 atm unless otherwise specified.

Table 1: Molar Thermodynamic Properties of Propanol Isomers (Liquid Phase)
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Thermodynamic
Property

Propan-1-ol (n-
Propanol)

Propan-2-ol
(Isopropanol)

Units

Standard Enthalpy of

Formation (ΔfH°)
-302.67 (± 0.25)[1] -318.20 (± 0.27) kJ/mol

Standard Molar

Entropy (S°)
192.8[2][3] 180.58 J/(mol·K)

Molar Heat Capacity

(Cp)
144.4[2][3] 161.2 J/(mol·K)

Standard Enthalpy of

Combustion (ΔcH°)
-2021[2][3][4] -2006.33 (± 0.22) kJ/mol

Standard Gibbs Free

Energy of Formation

(ΔfG°)

-173.4 (calculated) -180.29 kJ/mol

Note: The Standard Gibbs Free Energy of Formation for Propan-1-ol was calculated using the

Gibbs-Helmholtz equation (ΔG = ΔH - TΔS) with the data from this table.

Table 2: Molar Thermodynamic Properties of Propanol Isomers (Gas Phase)

Thermodynamic
Property

Propan-1-ol (n-
Propanol)

Propan-2-ol
(Isopropanol)

Units

Standard Enthalpy of

Formation (ΔfH°)
-255[2][3] -272.4 kJ/mol

Standard Molar

Entropy (S°)
322.49[2][3] 309.9 J/(mol·K)

Molar Heat Capacity

(Cp)
85.56 (at 25°C)[2][3] 89.32 (at 25°C) J/(mol·K)

Experimental Protocols
The determination of thermodynamic properties is primarily achieved through precise

experimental techniques. Calorimetry is a cornerstone methodology for measuring enthalpy
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changes, such as the enthalpy of combustion.

Determination of Enthalpy of Combustion by Bomb
Calorimetry
A prevalent method for determining the enthalpy of combustion for liquid alcohols is bomb

calorimetry. This technique measures the heat released when a substance is completely

burned in a constant-volume container.

Methodology:

Sample Preparation: A known mass of the propanol isomer is placed in a sample holder

within a high-pressure vessel, known as a "bomb."

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen to

ensure complete combustion.

Immersion: The bomb is then submerged in a known quantity of water in an insulated

container (the calorimeter). The initial temperature of the water is precisely measured.

Ignition: The sample is ignited electrically. The combustion of the alcohol releases heat,

which is transferred to the bomb and the surrounding water, causing the temperature to rise.

Temperature Measurement: The final temperature of the water is recorded once thermal

equilibrium is reached.

Calculation: The heat absorbed by the water and the calorimeter (q) is calculated using the

formula:

q = (m_water * c_water + C_calorimeter) * ΔT where:

m_water is the mass of the water.

c_water is the specific heat capacity of water.

C_calorimeter is the heat capacity of the calorimeter (determined through calibration).

ΔT is the change in temperature.
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Enthalpy of Combustion: The molar enthalpy of combustion (ΔcH°) is then determined by

dividing the heat released by the number of moles of the alcohol burned.

Visualizations
Diagrams are powerful tools for representing complex relationships and workflows. The

following visualizations, created using the DOT language, illustrate a typical experimental

workflow and a fundamental thermodynamic equation.
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Workflow for Determining Enthalpy of Combustion.
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Relationship Between Gibbs Free Energy, Enthalpy, and Entropy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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